2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride
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Overview
Description
2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride is an organic compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Mechanism of Action
Mode of Action
EN300-27194382 interacts with its target, topoisomerase I, by inhibiting its activity . This inhibition prevents the enzyme from solving the topological problems of DNA, which can lead to DNA damage and cell death .
Biochemical Pathways
The action of EN300-27194382 affects the DNA replication and transcription pathways. By inhibiting topoisomerase I, the compound disrupts the normal functioning of these pathways, leading to DNA damage and cell death .
Result of Action
The molecular and cellular effects of EN300-27194382’s action include DNA damage and cell death . These effects are a result of the compound’s inhibition of topoisomerase I, which disrupts DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride typically involves the cyclization of an appropriate precursor. One common method involves the reaction of o-aminophenol with an aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzoxazines, including this compound, often employs solvent-free microwave thermolysis. This method is advantageous due to its rapid reaction times, high yields, and environmental friendliness compared to conventional solution-phase reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a human topoisomerase I inhibitor, which could make it a candidate for anticancer drug development.
Materials Science: Benzoxazines are used in the development of advanced materials due to their thermal stability and mechanical properties.
Biological Studies: The compound has been investigated for its biological activities, including anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are structurally similar but differ in their substitution patterns and biological activities.
3,4-Dihydro-2H-1,3-benzoxazines: These compounds have a different ring structure but share some chemical properties with 2-(3,4-Dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a topoisomerase I inhibitor sets it apart from other benzoxazines, highlighting its significance in medicinal chemistry .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-6-5-8-7-11-9-3-1-2-4-10(9)13-8;/h1-4,8,11-12H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKCOROGNHYVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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